BPIC Achieves Equal DNA Binding Affinity to Doxorubicin Despite Distinct Structural Scaffold
In a direct head-to-head molecular docking comparison, BPIC and doxorubicin were evaluated for their binding interactions with DNA (PDB ID: 1NAB). The docking investigation yielded equal scores for both compounds, with similar binding features observed [1]. This indicates that despite BPIC's β-carboline scaffold differing substantially from doxorubicin's anthracycline structure, the compound achieves comparable DNA intercalation capacity, establishing its viability as an alternative intercalating agent.
| Evidence Dimension | DNA binding affinity (docking score) |
|---|---|
| Target Compound Data | Equal score to doxorubicin |
| Comparator Or Baseline | Doxorubicin: equal docking score |
| Quantified Difference | Equal (no significant difference in docking score) |
| Conditions | Molecular docking towards DNA (PDB ID: 1NAB) |
Why This Matters
This establishes that BPIC can be selected as a doxorubicin alternative for DNA intercalation-dependent applications without sacrificing target engagement, while offering a distinct chemical scaffold that may circumvent doxorubicin-associated resistance mechanisms or toxicity profiles.
- [1] Li S, et al. BPIC: A novel anti-tumor lead capable of inhibiting inflammation and scavenging free radicals. Bioorg Med Chem Lett. 2015;25(5):1146-1150. PMID: 25648297. View Source
